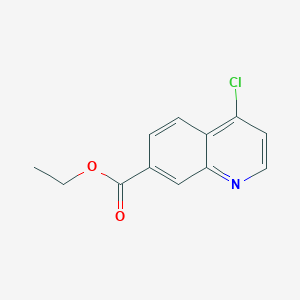

Ethyl 4-chloroquinoline-7-carboxylate

Beschreibung

Ethyl 4-chloroquinoline-7-carboxylate (CAS: 282101-16-0) is a quinoline derivative with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol . The compound features a chlorine substituent at position 4 and an ethyl ester group at position 7 of the quinoline core. Quinolines are heterocyclic aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. This compound serves as a key intermediate in synthesizing more complex molecules, particularly in drug discovery, where modifications to the quinoline scaffold can modulate pharmacokinetic properties and target binding .

Eigenschaften

IUPAC Name |

ethyl 4-chloroquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWANQGUWFXQBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00708110 | |

| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282101-16-0 | |

| Record name | 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282101-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Ethyl 4-chloroquinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs. They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses.

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions.

Biochemische Analyse

Biochemical Properties

Ethyl 4-chloroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to interfere with the signaling pathways that regulate cell proliferation and apoptosis, leading to changes in cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. It binds to certain proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to inhibit key enzymes in metabolic pathways is a crucial aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of quinoline derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s influence on metabolic pathways is a key aspect of its biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects.

Biologische Aktivität

Ethyl 4-chloroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential applications, supported by relevant research findings and data tables.

Synthesis

This compound can be synthesized through various methods, often involving the modification of existing quinoline derivatives. The synthesis typically includes the introduction of a carboxylate group at the 7-position and a chlorine atom at the 4-position of the quinoline ring. This structural modification is crucial for enhancing its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities including:

- Antimalarial Activity

- Antitumor Activity

- Antimicrobial Activity

Antimalarial Activity

Research indicates that compounds similar to this compound demonstrate notable antimalarial properties, particularly against Plasmodium falciparum. In vitro studies have shown varying degrees of effectiveness, with some derivatives achieving IC50 values below 50 μM, indicating strong potential for therapeutic application. For instance, one study reported that several synthesized chloroquinoline derivatives exhibited IC50 values ranging from 11.92 μM to 79.71 μM against P. falciparum .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Compound 2 | 35.29 | Moderate |

| Compound 3 | 25.37 | High |

| Compound 9 | 11.92 | Very High |

Antitumor Activity

The antitumor potential of this compound has also been explored. Studies involving various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) have shown that certain derivatives exhibit significant cytotoxic effects. For example, compounds derived from the quinoline structure have demonstrated IC50 values as low as 7.54 μM against MCF-7 cells, suggesting a selective action against cancerous cells while remaining non-toxic to normal cells .

Table 2: Antitumor Activity Against Various Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| Compound 3 | 14.68 | 23.39 | 50.03 |

| Compound 9 | 7.54 | 21.41 | 21.41 |

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacteria and fungi. Studies indicate effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting its potential role in treating infections . The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Antimalarial Efficacy : A study conducted by Houk et al. evaluated several chloroquinoline derivatives for their antimalarial activity against P. falciparum. The most active compound was found to have an IC50 of 11.92 μM, significantly lower than standard treatments .

- Cytotoxicity Profile : In a comparative analysis of antitumor activity, compounds derived from this compound were tested on multiple cancer cell lines, revealing selective toxicity towards MCF-7 cells while sparing normal liver cells .

- Antimicrobial Testing : A comprehensive screening demonstrated that this compound exhibited broad-spectrum antimicrobial activity, suggesting its utility in developing new antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimalarial Activity

Recent studies have demonstrated that derivatives of ethyl 4-chloroquinoline-7-carboxylate exhibit promising antimalarial properties. For instance, compounds derived from this structure showed comparable efficacy to established antimalarials like chloroquine, with IC50 values below 10 µM against Plasmodium berghei in infected mice . These findings suggest that modifications to the quinoline structure can enhance biological activity, making it a focal point for drug development.

Antileishmanial Activity

In addition to its antimalarial properties, this compound has been investigated for its effects against Leishmania mexicana, a causative agent of cutaneous leishmaniasis. Studies indicated that certain derivatives significantly prolonged the survival time of infected mice and demonstrated leishmanicidal effects, highlighting the compound's potential as a therapeutic agent against parasitic infections .

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its reactivity and biological activity. The Pfitzinger reaction is commonly employed to synthesize quinoline derivatives, allowing for the incorporation of diverse substituents that can modulate pharmacological properties .

The structural characterization of these compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm their identity and purity. For instance, IR and NMR spectra provide insights into molecular vibrations and chemical environments, which are critical for understanding their reactivity .

Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

this compound has also found applications in material science, particularly in dye-sensitized solar cells (DSSCs). The compound can act as a sensitizer due to its ability to form complexes with metal centers, which enhances light absorption and energy conversion efficiency . The presence of electron-withdrawing groups such as chlorine facilitates further functionalization, making it a versatile building block for developing new materials with improved photovoltaic properties.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

Key Observations :

- Nitro vs. In contrast, the fluoro substituent in the quinazoline derivative offers metabolic stability and improved lipophilicity .

- Quinoline vs. Quinazoline: Quinazolines (e.g., CAS 1189106-02-2) contain an additional nitrogen atom, altering electronic distribution and hydrogen-bonding capacity, which can enhance binding to enzymes like kinases .

- Ester Group Variations : Methyl esters (e.g., CAS 178984-69-5) are generally less lipophilic (lower LogP) than ethyl esters, affecting solubility and absorption .

Physicochemical Properties

Key Observations :

- Polar Surface Area : Similar polar surface areas across analogs suggest comparable bioavailability profiles, though substituents like nitro or fluoro may influence specific interactions .

Vorbereitungsmethoden

Starting Material Preparation: 4-Hydroxy-7-chloroquinoline-3-carboxylic Acid Ethyl Ester

A common precursor in the preparation is 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester. This intermediate is typically synthesized via cyclization of substituted anilines (e.g., 3-chloroaniline) with ethoxymethylenemalonic ester or related malonic ester derivatives under high-temperature conditions (230–270 °C). The cyclization forms the quinoline ring with the ester group positioned at the 7-position and a hydroxyl group at the 4-position.

Hydrolysis and Acidification

The ethyl ester group is hydrolyzed under basic conditions using 10% sodium hydroxide solution, typically heated between 70–100 °C. This converts the ester into the corresponding carboxylic acid. After hydrolysis, acidification with 10% hydrochloric acid to pH 3–4 precipitates the 4-hydroxy-7-chloroquinoline-3-carboxylic acid intermediate. Activated carbon is often used for decolorization during this step to improve purity.

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis | 10% NaOH aqueous solution | 90–100 | >90 | Mol ratio ester:NaOH = 1:1.5–2 |

| Acidification | 10% HCl solution, pH 3–4 | Room temperature | — | Precipitation of acid |

| Decolorization | Activated carbon | 30 min | — | Improves product purity |

Decarboxylation to 4-Hydroxy-7-chloroquinoline

The carboxylic acid intermediate is subjected to high-temperature decarboxylation (230–250 °C) in an inert solvent such as paraffin oil or light diesel oil. This step removes the carboxyl group, yielding 4-hydroxy-7-chloroquinoline. The reaction time is typically 30–60 minutes, with yields approaching 100% under optimized conditions.

Chlorination to Introduce 4-Chloro Substitution

The final key step is chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride (POCl₃). This reaction is conducted in toluene at 90–115 °C, with a molar ratio of 4-hydroxy-7-chloroquinoline to POCl₃ between 1:1.5 and 1:3. The chlorination replaces the hydroxyl group at the 4-position with chlorine, producing Ethyl 4-chloroquinoline-7-carboxylate or its derivatives depending on the stage of the synthesis.

Chlorination conditions summary:

| Parameter | Value/Range |

|---|---|

| Solvent | Toluene |

| Temperature | 90–115 °C |

| Molar ratio (substrate:POCl₃) | 1:1.5–3 |

| Recrystallization solvent | Ethanol or methanol |

Alternative Synthetic Routes

Several alternative synthetic routes have been documented:

- Reaction of 3-chloroaniline with diethyl oxaloacetate in acetic acid to form enamines, followed by cyclization and hydrolysis steps to yield intermediates analogous to 4-hydroxy-7-chloroquinoline derivatives.

- Reaction of 3-chloroaniline with ethyl formylacetate to form enamines that cyclize directly to 7-chloro-4-hydroxyquinoline, which is then chlorinated.

These routes differ mainly in the choice of starting materials and cyclization conditions but converge on similar intermediates for further chlorination.

Purification and Yield Optimization

Purification of this compound typically involves recrystallization from ethanol or methanol to achieve high purity (>95%). The overall yield for the multi-step process is generally above 70%, with individual step yields exceeding 90% when optimized.

Summary Data Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Product/Intermediate |

|---|---|---|---|---|---|

| 1 | Hydrolysis of ethyl ester | 10% NaOH aqueous, activated carbon | 90–100 | 90–95 | 4-hydroxy-7-chloroquinoline-3-carboxylic acid |

| 2 | Acidification and precipitation | 10% HCl, pH 3–4 | Room temp | — | Precipitated acid intermediate |

| 3 | Decarboxylation | Paraffin oil or light diesel oil | 230–250 | ~100 | 4-hydroxy-7-chloroquinoline |

| 4 | Chlorination | POCl₃ in toluene | 90–115 | High | This compound |

| 5 | Recrystallization and purification | Ethanol or methanol | Room temp | — | Purified final product |

Research Findings and Industrial Relevance

- The patented industrial method emphasizes simplicity, low cost, and environmental considerations such as reduced pollution and high purity products.

- The use of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester as a starting material is advantageous due to its availability and ease of conversion.

- Reaction parameters such as molar ratios, temperature, and solvent choice critically influence yield and purity.

- The chlorination step with phosphorus oxychloride is essential for introducing the chlorine atom at the 4-position, a key functionalization for subsequent pharmaceutical applications.

- The overall process is scalable and suitable for industrial production of quinoline intermediates used in antimalarial and autoimmune disease drugs.

Q & A

Q. Table 1: Comparative Synthetic Routes

| Method | Precursor | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|---|

| Hydrolysis/Chlorination | 4-Hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester | 68 | 97 | |

| Direct Cyclization | Ethyl 2-aminobenzoate derivatives | 72 | 95 |

Q. Table 2: Characteristic NMR Shifts (DMSO-d₆)

| Proton Position | δ (ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | 1.28 | Triplet |

| Ethyl CH₂ | 4.25 | Quartet |

| C4-Cl adjacent proton | 8.12 | Singlet |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.